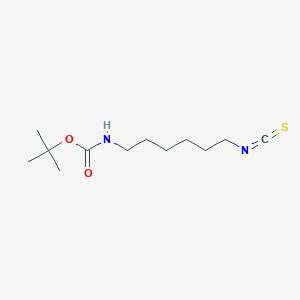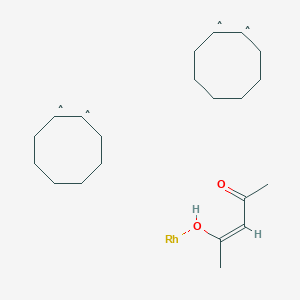
Acetylacetonatobis(cyclooctene)rhodium(I)
Descripción general
Descripción
Acetylacetonatobis(cyclooctene)rhodium(I) is a useful research compound. Its molecular formula is C21H36O2Rh and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetylacetonatobis(cyclooctene)rhodium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylacetonatobis(cyclooctene)rhodium(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Acetylacetonatobis(cyclooctene)rhodium(I), also known as CID 11235539, is a coordination compound of rhodium. It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Acetylacetonatobis(cyclooctene)rhodium(I) works by lowering the activation energy of the reaction and providing an alternative reaction pathway. It interacts with the reactant molecules, forming temporary bonds that allow the reaction to proceed more efficiently . The exact nature of these interactions can vary depending on the specific reaction being catalyzed.
Biochemical Pathways
The biochemical pathways affected by Acetylacetonatobis(cyclooctene)rhodium(I) are those of the chemical reactions it catalyzesInstead, it speeds up the reaction rate, allowing the reaction to reach equilibrium more quickly .
Result of Action
The primary result of the action of Acetylacetonatobis(cyclooctene)rhodium(I) is the acceleration of the chemical reactions it catalyzes. By lowering the activation energy and providing an alternative reaction pathway, it allows these reactions to proceed more quickly and efficiently .
Propiedades
InChI |
InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMZHAUBWDEWCR-DVACKJPTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


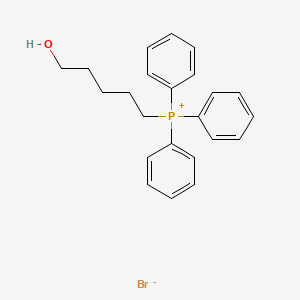
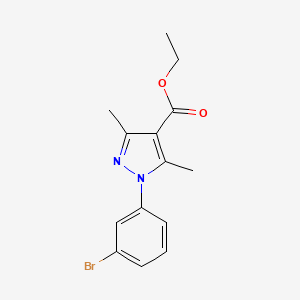
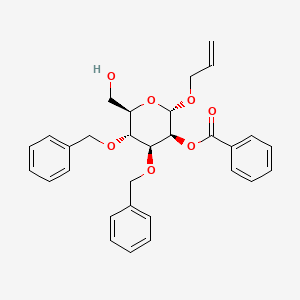


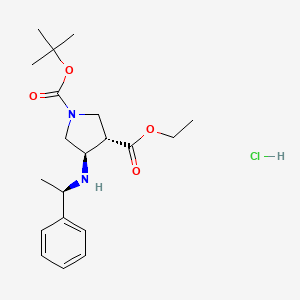

![3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B3130957.png)
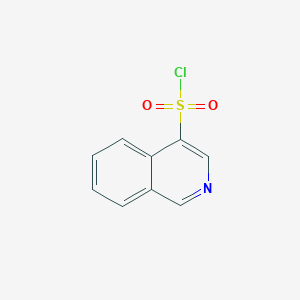
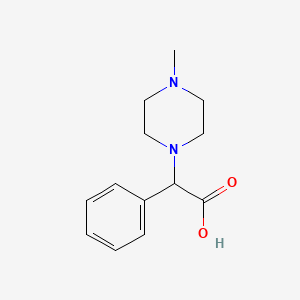
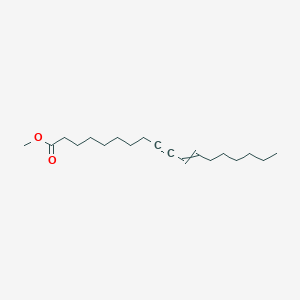
![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
